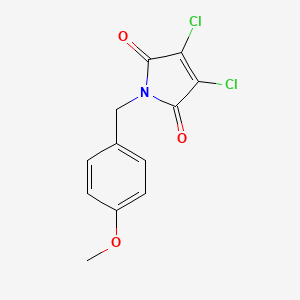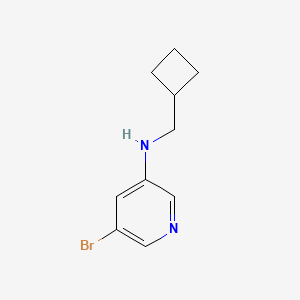
5-Carbamoylmethyl-2'-o-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O(2)'-Methyl-5-carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the modification of uridine residues at the wobble position of tRNA, which is crucial for the proper decoding of genetic information during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of methylating agents and carbamoylating reagents under controlled temperatures and pH levels .
Industrial Production Methods
the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions
O(2)'-Methyl-5-carbamoylmethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
O(2)'-Methyl-5-carbamoylmethyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on O(2)'-Methyl-5-carbamoylmethyluridine contributes to understanding diseases related to tRNA modifications and potential therapeutic interventions.
Mechanism of Action
The mechanism of action of O(2)'-Methyl-5-carbamoylmethyluridine involves its incorporation into tRNA, where it modifies the uridine residue at the wobble position. This modification enhances the accuracy and efficiency of codon-anticodon pairing during translation, thereby influencing protein synthesis. The molecular targets include the ribosome and various enzymes involved in tRNA modification pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Carbamoylmethyluridine (ncm5U)
- 5-Carbamoylmethyl-2’-O-methyluridine (ncm5Um)
- 5-Methoxycarbonylmethyluridine (mcm5U)
- 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U)
Uniqueness
O(2)‘-Methyl-5-carbamoylmethyluridine is unique due to its specific modification at both the 2’-hydroxyl and 5-positions. This dual modification distinguishes it from other similar compounds and contributes to its specific role in tRNA function and protein synthesis .
Properties
IUPAC Name |
2-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUHQJRMXUOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
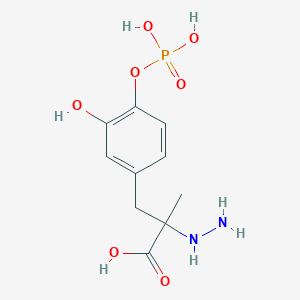


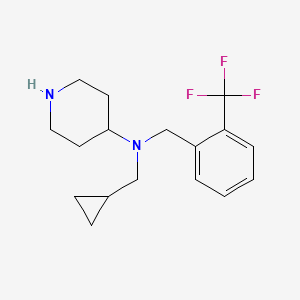
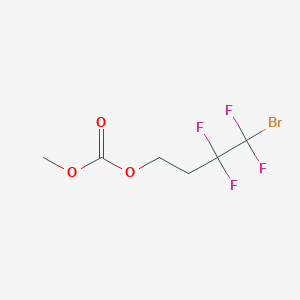
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
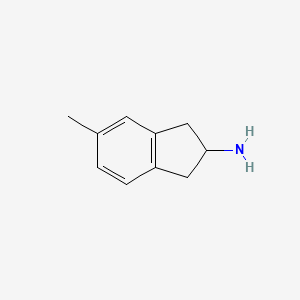

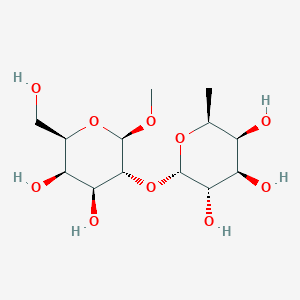
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
